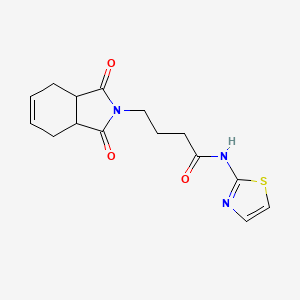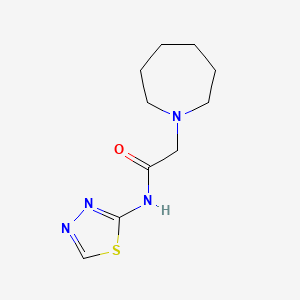![molecular formula C20H32N2O2 B5404187 3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5404187.png)
3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one, commonly known as IBMPFD, is a synthetic compound that belongs to the class of piperidine derivatives. This compound is widely used in scientific research for its potential applications in various fields of medicine.
作用机制
The exact mechanism of action of IBMPFD is not fully understood. However, it has been proposed that IBMPFD modulates the activity of ion channels by binding to specific sites on the channel protein. This results in the alteration of the ion flow across the membrane, leading to changes in cellular activity.
Biochemical and Physiological Effects:
IBMPFD has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. IBMPFD has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, IBMPFD has been shown to modulate the activity of ion channels, which can lead to changes in neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
IBMPFD has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. IBMPFD is also stable and can be stored for long periods without degradation. However, IBMPFD has some limitations for use in lab experiments. It is a relatively new compound, and its effects on human health are not fully understood. In addition, IBMPFD can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on IBMPFD. One direction is to investigate its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Another direction is to explore its anti-cancer properties and its potential as a cancer therapy. Additionally, the effects of IBMPFD on ion channels need to be further elucidated to fully understand its mechanism of action. Overall, IBMPFD has great potential for use in various fields of medicine, and further research is needed to fully explore its therapeutic potential.
合成方法
The synthesis of IBMPFD involves the reaction of 3-phenylpropanal with isobutyl(methyl)amine to form the corresponding imine. This imine is then reduced using sodium borohydride to produce the desired product, IBMPFD. The yield of the product can be improved by using different solvents and reaction conditions.
科学研究应用
IBMPFD has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. IBMPFD has also been shown to modulate the activity of ion channels, which makes it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
属性
IUPAC Name |
3-hydroxy-3-[[methyl(2-methylpropyl)amino]methyl]-1-(3-phenylpropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-17(2)15-21(3)16-20(24)12-8-14-22(19(20)23)13-7-11-18-9-5-4-6-10-18/h4-6,9-10,17,24H,7-8,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHODVSHHVGTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)CC1(CCCN(C1=O)CCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5404106.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5404109.png)
![2-chloro-5-(5-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5404115.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5404131.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B5404154.png)

![methyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5404175.png)
![4-[4-(3-ethoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5404179.png)

![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5404198.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5404200.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide](/img/structure/B5404209.png)
![5-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404216.png)